Esmirtazapine hydrochloride
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Overview
Description
Esmirtazapine hydrochloride is a tetracyclic antidepressant drug that was under development by Organon for the treatment of insomnia and vasomotor symptoms associated with menopause . It is the (S)-(+)-enantiomer of mirtazapine and possesses similar overall pharmacology, including inverse agonist actions at H1 and 5-HT2 receptors and antagonist actions at α2-adrenergic receptors .
Preparation Methods
The synthetic routes and reaction conditions for Esmirtazapine hydrochloride involve the preparation of the (S)-(+)-enantiomer of mirtazapine. The industrial production methods are not extensively documented in the public domain, but the compound is known to be synthesized through a series of chemical reactions involving the formation of the tetracyclic structure .
Chemical Reactions Analysis
Esmirtazapine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Esmirtazapine hydrochloride has been investigated for its potential use in various scientific research applications, including:
Chemistry: Studying its chemical properties and reactions.
Biology: Investigating its effects on biological systems, particularly its pharmacological actions.
Medicine: Exploring its potential as a treatment for insomnia and vasomotor symptoms associated with menopause.
Mechanism of Action
Comparison with Similar Compounds
Esmirtazapine hydrochloride is similar to other tetracyclic antidepressants, such as mirtazapine. it is unique in that it is the (S)-(+)-enantiomer of mirtazapine, which gives it distinct pharmacological properties . Other similar compounds include:
Mirtazapine: The racemic mixture of which Esmirtazapine is the (S)-(+)-enantiomer.
Cidoxepin: Another tetracyclic antidepressant with similar pharmacological actions.
This compound’s shorter half-life compared to mirtazapine makes it potentially more suitable for treating insomnia without causing next-day sedation .
Properties
CAS No. |
1448014-35-4 |
---|---|
Molecular Formula |
C17H20ClN3 |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;/h2-8,16H,9-12H2,1H3;1H/t16-;/m1./s1 |
InChI Key |
SISMRXGXKXMBKT-PKLMIRHRSA-N |
Isomeric SMILES |
CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl |
Origin of Product |
United States |
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